

Application Notes and Protocols for Protein Kinase C (19-35) Peptide

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Compound of Interest

Compound Name: Protein Kinase C (19-35) Peptide

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Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and gene expression. The activity of PKC is tightly regulated, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The **Protein Kinase C (19-35) peptide** is a synthetic peptide corresponding to the pseudosubstrate region of PKC. This peptide acts as a competitive inhibitor by binding to the substrate-binding site within the kinase domain, thereby rendering the enzyme inactive.^{[1][2]} These application notes provide detailed protocols for the experimental use of the PKC (19-35) peptide.

Mechanism of Action

Conventional PKC isoforms contain an autoinhibitory pseudosubstrate sequence (residues 19-35 in PKC β) in their regulatory domain.^[3] This sequence mimics a substrate but lacks the phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate domain occupies the substrate-binding cavity of the catalytic domain, preventing substrate phosphorylation. Cellular activators of PKC, such as diacylglycerol (DAG) and Ca²⁺, induce a conformational change that releases the pseudosubstrate from the active site, allowing for substrate binding and phosphorylation. The PKC (19-35) peptide acts as an exogenous pseudosubstrate, competitively inhibiting the phosphorylation of target substrates.^{[1][2]}

Quantitative Data

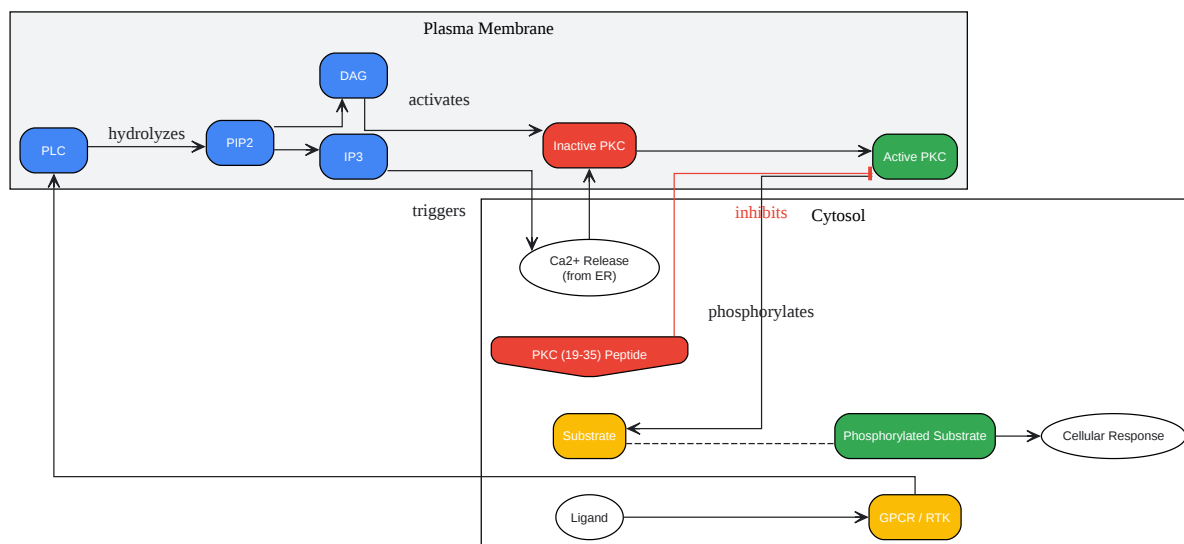
The inhibitory potency of PKC pseudosubstrate peptides has been quantified in various studies. While specific data for the (19-35) peptide is limited, the closely related PKC (19-36) peptide provides a strong indication of its efficacy.

Peptide	Target	Assay Type	Inhibitory Concentration/ Constant	Reference
PKC (19-36)	Native PKC	In vitro kinase assay with synthetic peptide substrate	IC ₅₀ < 1 μ M	[4]
PKC (19-36)	Autophosphorylated CaMK-II	In vitro kinase assay with synthetic peptide substrate	IC ₅₀ = 30 μ M	[4]
PKC (19-36)	Proteolytically activated MLCK	In vitro kinase assay with synthetic peptide substrate	IC ₅₀ = 35 μ M	[4]
PKC Inhibitor Peptide 19-36	Protein Kinase C	Not specified	K _i = 147 nM	[5]
PKC Inhibitor Peptide 19-36	Protein Kinase A	Not specified	IC ₅₀ = 423 μ M	[5]

Note: IC₅₀ and K_i values can vary depending on the experimental conditions, including substrate and ATP concentrations.

Signaling Pathway

The following diagram illustrates the canonical PKC signaling pathway and the inhibitory action of the PKC (19-35) peptide.



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Caption: PKC signaling pathway and inhibition by PKC (19-35) peptide.

Experimental Protocols

Peptide Reconstitution and Storage

Proper handling and storage of the PKC (19-35) peptide are crucial for maintaining its stability and activity.

Materials:

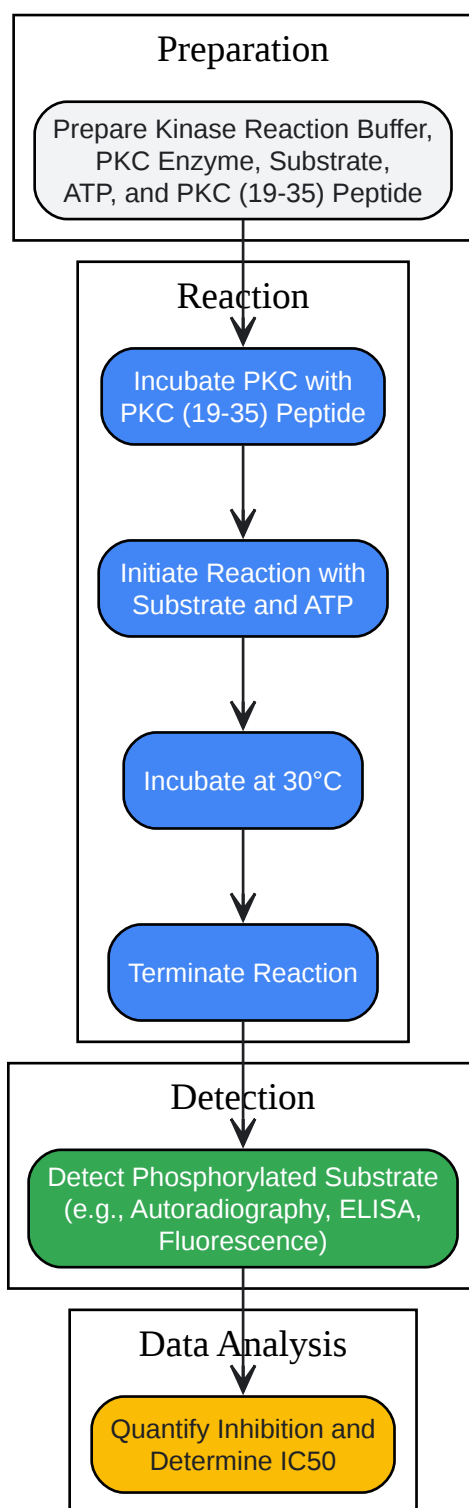
- Lyophilized PKC (19-35) peptide
- Sterile, nuclease-free water (H₂O) or a suitable buffer (e.g., PBS)
- Sterile, low-protein-binding microcentrifuge tubes

Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
- **Reconstitution:** Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the peptide in sterile water or a buffer of choice. For example, to prepare a 1 mM stock solution, add the appropriate volume of solvent based on the molecular weight of the peptide (typically around 2037.40 g/mol).[\[6\]](#)
- **Solubilization:** Gently vortex or sonicate the solution to ensure the peptide is completely dissolved.[\[7\]](#)
- **Aliquoting:** Aliquot the reconstituted peptide into smaller, single-use volumes in low-protein-binding tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.[\[8\]](#)
- **Storage:**
 - **Lyophilized Peptide:** Store at -20°C or -80°C for long-term stability (up to 2 years at -80°C).[\[1\]](#)
 - **Reconstituted Peptide:** Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[1\]](#)[\[8\]](#) Avoid repeated freeze-thaw cycles.

In Vitro Kinase Assay

This protocol outlines a general procedure to assess the inhibitory effect of the PKC (19-35) peptide on PKC activity in vitro.



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Caption: Workflow for an in vitro PKC kinase assay.

Materials:

- Purified, active PKC enzyme
- PKC substrate (e.g., Myelin Basic Protein, histone H1, or a specific peptide substrate)
- PKC (19-35) peptide stock solution
- Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)
- ATP (containing [γ -³²P]ATP for radioactive detection, or unlabeled ATP for other methods)
- Stopping solution (e.g., 75 mM phosphoric acid or SDS-PAGE loading buffer)
- Detection reagents (depending on the method)

Procedure:

- Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the kinase reaction mix containing the kinase buffer, PKC enzyme, and the desired concentration of the PKC (19-35) peptide (and a vehicle control). Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add the PKC substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to the K_m for PKC.
- Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Terminate Reaction: Stop the reaction by adding the stopping solution.
- Detection of Phosphorylation:
 - Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ -³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

- Non-Radioactive Methods: Detect the phosphorylated substrate using methods such as Western blotting with a phospho-specific antibody, ELISA, or fluorescence-based assays.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the PKC (19-35) peptide compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay (Example: Inhibition of PKC-mediated signaling)

This protocol provides a general framework for introducing the PKC (19-35) peptide into cells to study its effects on a specific cellular process. A myristoylated version of the peptide is often used to enhance cell permeability.

Materials:

- Cultured cells of interest
- Cell culture medium
- Myristoylated PKC (19-35) peptide
- Stimulus to activate PKC (e.g., phorbol 12-myristate 13-acetate - PMA)
- Reagents for the specific downstream assay (e.g., cell lysis buffer, antibodies for Western blotting, reagents for a functional assay)

Procedure:

- Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
- Peptide Pre-incubation: Replace the cell culture medium with fresh medium containing the desired concentration of the myristoylated PKC (19-35) peptide or a vehicle control. Incubate for a sufficient time (e.g., 30-60 minutes) to allow for cell penetration.
- PKC Activation: Add the PKC-activating stimulus (e.g., PMA) to the cell culture medium and incubate for the desired time to induce the cellular response.

- Downstream Analysis:
 - Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation of a known PKC substrate.
 - Functional Assays: Measure a PKC-dependent cellular response, such as gene expression, cell proliferation, or ion channel activity. For example, in electrophysiology experiments, the peptide can be included in the patch pipette solution to assess its effect on ion channel modulation by PKC.[9]
- Data Analysis: Quantify the effect of the PKC (19-35) peptide on the measured downstream event compared to the control.

Concluding Remarks

The **Protein Kinase C (19-35) peptide** is a valuable tool for investigating the role of PKC in various cellular processes. Its ability to competitively inhibit PKC activity allows for the specific dissection of PKC-dependent signaling pathways. The protocols provided here offer a foundation for the effective use of this peptide in both in vitro and cell-based experimental settings. Researchers should optimize the specific conditions for their particular experimental system to ensure reliable and reproducible results.

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